molecular formula C8H7NO B1340411 2-(3-Hydroxyphenyl)acetonitrile CAS No. 25263-44-9

2-(3-Hydroxyphenyl)acetonitrile

Cat. No.: B1340411
CAS No.: 25263-44-9
M. Wt: 133.15 g/mol
InChI Key: IEOUEWOHAFNQCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-Hydroxyphenyl)acetonitrile typically involves the reaction of hydroxybenzyl alcohols with hydrogen cyanide. For example, 3-methoxy-4-hydroxyphenylacetonitrile can be synthesized from 3-methoxy-4-hydroxybenzyl alcohol and hydrogen cyanide . This reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of hydroxyphenylacetonitriles often involves the protection of phenolic hydroxy groups by acylation, followed by the reaction with alkali metal cyanides. This method helps to avoid the formation of resinous by-products that can occur during the conversion of benzyl alcohols to benzyl halides .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

    Reduction: 3-hydroxyphenylethylamine.

    Substitution: 3-alkoxyphenylacetonitrile or 3-acetoxyphenylacetonitrile.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    3-Hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-Hydroxyphenylethylamine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness

2-(3-Hydroxyphenyl)acetonitrile is unique due to its combination of a hydroxy group and a nitrile group on the benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(3-hydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOUEWOHAFNQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549273
Record name (3-Hydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25263-44-9
Record name (3-Hydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Hydroxyphenyl)acetonitrile
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Synthesis routes and methods I

Procedure details

To a solution of (3-methoxyphenyl)acetonitrile (150 g, 1.03 mol) in CH2Cl2 (1000 mL) was added BBr3 (774 g, 3.09 mol) dropwise at −70° C. The mixture was stirred and warmed to room temperature slowly. Water (300 mL) was added at 0° C. The resulting mixture was extracted with CH2Cl2. The combined organic layers were dried over anhydrous Na2SO4, filtered, and evaporated under vacuum. The crude residue was purified by column (Petroleum Ether/EtOAc 10:1) to give (3-hydroxyphenyl)acetonitrile (75.0 g, 55%). 1H NMR (CDCl3, 300 MHz) δ 7.18-7.24 (m, 1H), 6.79-6.84 (m, 3H), 3.69 (s, 2H).
Quantity
150 g
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reactant
Reaction Step One
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774 g
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reactant
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1000 mL
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solvent
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300 mL
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 2-(3-methoxyphenyl)acetonitrile (2 g; 13.59 mmol) in 13 mL of dry dichloromethane (DCM) cooled at 0° C. under an inert atmosphere, a 1M solution of BBr3 in DCM (28.54 mmol; 28.54 mL) is slowly added dropwise. The mixture is stirred at room temperature for 20 hours. The reaction mixture is then poured into ice, water is added and the organic phase is extracted three times with dichloromethane, washed with brine and dried over anhydrous Na2SO4. After evaporation, the crude mixture is purified by flash-chromatography on silica gel using petroleum ether/EtAc (80/20) as an eluant, affording 1.28 g (71%) of 2-(3-hydroxyphenyl)acetonitrile.
Quantity
2 g
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reactant
Reaction Step One
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13 mL
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solvent
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solution
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0 (± 1) mol
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0 (± 1) mol
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28.54 mL
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Synthesis routes and methods III

Procedure details

To a solution of 2-(3-Methoxyphenyl)acetonitrile (3.6 g, 25.4 mmol) in dry methylene chloride (20 ml) was added BBr3 (55 ml, 1M in CH2Cl2, 55 mmol) at −78° C. under argon atmosphere. The reaction mixture was warmed to ambient temperature for 48 hours, quenched by crushed ice, and extracted with methylene chloride. The organic layer was dried over Na2SO4, filtered, concentrated and purified by flash chromatography on a silica gel column (CH2Cl2: ethyl acetate 4:1) to give the title compound as oil.
Quantity
3.6 g
Type
reactant
Reaction Step One
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Quantity
55 mL
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reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Boron tribromide (68 ml, 1M in dichloromethane, 68 mmol) was added dropwise to an ice-cooled solution of (3-methoxyphenyl)acetonitrile (5.0 g, 34 mmol) in dichloromethane (50 ml), and once addition was complete, the reaction was allowed to warm to room temperature and stirred overnight. The reaction was poured into an ice/water solution, the mixture was basified using NaHCO3 and extracted with dichloromethane. The combined organic extracts were dried over MgSO4 and evaporated under reduced pressure to give the desired product as a brown oil, (4.13 g, 91%).
Quantity
68 mL
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reactant
Reaction Step One
[Compound]
Name
ice
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0 (± 1) mol
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reactant
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5 g
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reactant
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50 mL
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solvent
Reaction Step Two
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Name
ice water
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0 (± 1) mol
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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